molecular formula C10H11NO5 B1313646 (2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid CAS No. 206761-64-0

(2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid

Cat. No.: B1313646
CAS No.: 206761-64-0
M. Wt: 225.2 g/mol
InChI Key: ZWXNRJCDXZFNLJ-YUMQZZPRSA-N
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Description

(2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid is a chiral compound with significant interest in the fields of organic chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid can be achieved through several methods. One common approach involves the chemoenzymatic preparation, where racemic mixtures of diols are subjected to enzyme-catalyzed hydrolysis or acylation to obtain the desired enantiomers . Another method includes the Arndt-Eistert synthesis, which involves the formation of homologated carboxylic acids through the reaction of activated carboxylic acids with diazomethane, followed by Wolff rearrangement .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemoenzymatic processes due to their efficiency and selectivity. The use of biocatalysts in these processes ensures high enantiomeric purity and yield, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The phenylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the phenylamino group.

Major Products Formed

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

(2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism by which (2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl and ketone groups can form hydrogen bonds with active sites, while the phenylamino group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. The presence of both hydroxyl and ketone groups, along with the phenylamino group, allows for diverse chemical transformations and interactions with biological targets.

Properties

IUPAC Name

(2S,3S)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c12-7(8(13)10(15)16)9(14)11-6-4-2-1-3-5-6/h1-5,7-8,12-13H,(H,11,14)(H,15,16)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXNRJCDXZFNLJ-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)[C@H]([C@@H](C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450176
Record name (2S,3S)-4-Anilino-2,3-dihydroxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206761-64-0
Record name (2S,3S)-4-Anilino-2,3-dihydroxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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